

Technical Guide: Isolation and Characterization of 6'-O- β -D-Apiofuranosylsweroside

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Compound of Interest

Compound Name: 6'-O-beta-Apiofuranosylsweroside

Cat. No.: B12295251

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Part 1: Executive Summary

6'-O- β -D-Apiofuranosylsweroside is a specialized secoiridoid glycoside comprising the aglycone sweroside acylated with an apiofuranose moiety at the C-6' position of the glucose unit. While sweroside itself is ubiquitous in the Gentianales and Dipsacales orders, the 6'-apiosyl derivative represents a distinct chemotaxonomic marker with enhanced polarity and specific pharmacological profiles.

This guide details the isolation of this compound from primary botanical sources, specifically focusing on the genera *Lonicera* (Caprifoliaceae) and *Dipsacus* (Dipsacaceae). It provides a self-validating workflow for researchers in natural product chemistry and drug discovery, emphasizing reproducibility and structural verification.

Part 2: Botanical Sources & Chemotaxonomy

The distribution of 6'-O- β -D-Apiofuranosylsweroside is phylogenetically clustered. High-yield isolation is most viable from the following verified sources:

Primary Sources

Botanical Name	Family	Part Used	Extraction Yield Potential	Notes
Lonicera quinquelocularis	Caprifoliaceae	Roots	High	Primary source cited for direct isolation of the apiosyl derivative.
Dipsacus asper	Dipsacaceae	Roots (Radix)	Medium-High	Often co-occurs with Akebia saponin D; requires careful fractionation to separate from sweroside.
Lonicera japonica	Caprifoliaceae	Flower Buds	Medium	Contains a complex matrix of iridoids; isolation requires high-resolution steps (HPLC).
Viscum album	Santalaceae	Leaves/Stems	Low	Detected via metabolomics; less efficient for preparative isolation.

Biosynthetic Context

The compound is formed via the secoiridoid pathway. Loganie acid is converted to sweroside, which then undergoes glycosylation by a specific UDP-apiose transferase. The addition of the apiose sugar at the 6'-position of the glucose moiety increases the compound's water solubility and alters its interaction with hydrolytic enzymes in the gut.

Part 3: Isolation & Purification Protocol

Phase 1: Extraction and Fractionation

Objective: Maximize extraction of iridoid glycosides while minimizing chlorophyll and lipophilic interference.

- Preparation: Air-dry *Lonicera quinquelocularis* roots and grind to a coarse powder (40 mesh).
- Maceration: Extract with 70% Ethanol (EtOH) at room temperature for 72 hours (3 cycles).
 - Rationale: 70% EtOH balances the polarity to extract the diglycoside without pulling excessive waxes.
- Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to obtain the crude extract.
- Liquid-Liquid Partitioning:
 - Suspend crude extract in
.
 - Partition sequentially with:
 1. n-Hexane (Removes lipids/chlorophyll)

Discard organic layer.
 2. Chloroform (Removes non-polar alkaloids/aglycones)

Discard organic layer.
 3. n-Butanol (n-BuOH) (Targets glycosides)

Keep Organic Layer.
 - Critical Step: The target compound resides in the n-BuOH fraction due to the polarity of the disaccharide chain.

Phase 2: Chromatographic Isolation

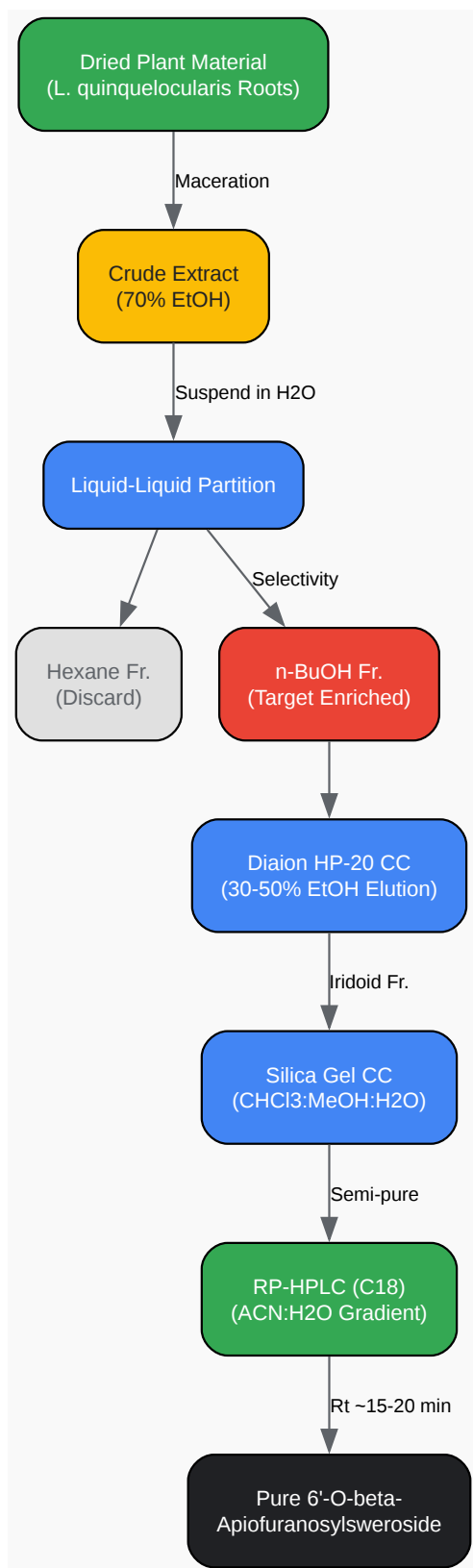
Objective: Separate 6'-O- β -D-Apiofuranosylsweroside from its parent compound sweroside and isomer loganin.

- Diaion HP-20 / Macroporous Resin:
 - Load n-BuOH fraction onto an HP-20 column.
 - Elute with
.
 - Target Fraction: The target typically elutes in the 30-50% EtOH window.
- Silica Gel Column Chromatography (CC):
 - Mobile Phase:
(60:35:10, lower phase).
 - Monitoring: Use TLC (Spray with 10%
in EtOH and heat; iridoids turn dark blue/black).
- Sephadex LH-20:
 - Solvent:
. [1][2]
 - Purpose: Removes phenolic impurities and molecular weight-based sizing.
- Final Purification (RP-HPLC):
 - Column: C18 (ODS) semi-preparative column (5
m,
mm).
 - Mobile Phase: Acetonitrile : Water (Gradient 15%

35% ACN over 30 min).

- Detection: UV at 235 nm (characteristic of the iridoid enol ether system).

Visualization: Isolation Workflow



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Figure 1: Step-by-step isolation workflow from raw plant material to purified compound.

Part 4: Structural Characterization (Validation)

To confirm the identity of 6'-O- β -D-Apiofuranosylsweroside (C

H

O

), the following spectral data must be obtained.

Mass Spectrometry (ESI-MS)[1][3][4]

- Positive Mode:

513

- Negative Mode:

489

- Fragmentation: Loss of 132 Da (apiose) and 162 Da (glucose) confirms the disaccharide chain.

Nuclear Magnetic Resonance (NMR)

The key diagnostic feature is the "prime" shift on the glucose C-6 position, indicating glycosylation.

Position	(ppm)	(ppm)	Diagnostic Note
Aglycone			
1	5.54 (d)	96.8	Hemiacetal proton
3	7.62 (s)	152.4	Olefinic H (Enol ether)
4	-	107.5	
Glucose			
1'	4.65 (d)	98.8	Anomeric H of Glucose
6'	4.05 / 3.75	68.3	Downfield shift (vs. ~61.5 in sweroside) confirms attachment here.
Apiose			
1"	5.02 (d)	109.8	Anomeric H of Apiose
3"	-	79.2	Quaternary C of Apiose (distinctive)

Solvent: CD

OD (Methanol-d4)

Part 5: Pharmacological Potential

While sweroside is known for hepatoprotective and anti-inflammatory effects, the 6'-apiosyl moiety confers unique properties:

- Solubility: Higher water solubility improves bioavailability in aqueous formulations.
- Metabolism: The terminal apiose may delay hydrolysis by

-glucosidases in the gut, potentially altering the pharmacokinetic half-life compared to sweroside.

- Activity: Studies on Lonicera extracts containing this compound suggest potent anti-inflammatory activity (inhibition of NO production) and potential antiviral effects.

References

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- Kowalska, I. et al. (2020).[11] "Roots and Leaf Extracts of Dipsacus fullonum L. and Their Biological Activities." *Plants*. 12[9]
 - Key Finding: Confirms presence of apiofuranosylsweroside in Dipsacus species.

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